4-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-butyramide
Description
4-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-butyramide is a sulfonamide derivative characterized by a butyramide backbone substituted with a 4-chloro-phenoxy group and a 5-methyl-isoxazole sulfamoyl moiety. The compound’s design integrates a sulfamoyl linker, which is a common pharmacophore in enzyme inhibitors, and a phenoxy group that may enhance lipophilicity and membrane permeability .
Properties
Molecular Formula |
C20H20ClN3O5S |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C20H20ClN3O5S/c1-14-13-19(23-29-14)24-30(26,27)18-10-6-16(7-11-18)22-20(25)3-2-12-28-17-8-4-15(21)5-9-17/h4-11,13H,2-3,12H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
JURMIMBGOLRDQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenated compound under basic conditions to form the chlorophenoxy intermediate.
Introduction of the Isoxazolylsulfamoyl Group: The chlorophenoxy intermediate is then reacted with a sulfonamide derivative containing the isoxazole ring. This step often requires the use of coupling reagents and catalysts to facilitate the formation of the desired bond.
Formation of the Butyramide Backbone: The final step involves the introduction of the butyramide group through an amidation reaction. This can be achieved by reacting the intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-butyramide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Chain Length and Functional Groups: The butyramide chain in the target compound (4 carbons) contrasts with shorter acetamide chains (e.g., 2-(4-chlorophenyl)-acetamide in ). Longer chains (e.g., hexanamide in ) reduce melting points (142–143°C for 5c vs. 180–182°C for 5a), suggesting chain length inversely correlates with crystallinity.
Synthesis Yields :
- Analogous compounds like 5a–5d (45–51% yields) and N-phenylacetamides (55–91% yields) highlight the variability in synthetic efficiency, likely influenced by substituent reactivity and purification challenges.
Spectroscopic and Crystallographic Trends
- NMR and MS Data: The target compound’s ¹H-NMR would likely show peaks for the phenoxy group (δ ~6.8–7.4 ppm) and butyramide chain (δ ~0.8–2.4 ppm), similar to analogs in . HRMS would align with the molecular formula C₂₀H₂₀ClN₃O₅S (exact mass: 473.08 g/mol).
- Crystallography: Related sulfonamides (e.g., ) adopt planar geometries at the sulfamoyl linker, with dihedral angles influenced by substituents. The 4-chloro-phenoxy group may introduce torsional strain, affecting packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
